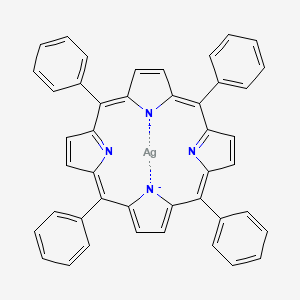

meso-Tetraphenylporphyrin-Ag(II)

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

silver;5,10,15,20-tetraphenylporphyrin-22,24-diide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4.Ag/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBNONXXAQLKNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28AgN4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of meso-Tetraphenylporphyrin-Ag(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of meso-Tetraphenylporphyrin-Ag(II) (Ag(II)TPP), a metalloporphyrin of significant interest in various scientific fields, including catalysis and medicine. This document details experimental protocols for the synthesis of the free-base porphyrin precursor and its subsequent metallation with silver(II). Furthermore, it outlines the key characterization techniques—UV-Vis Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, and X-ray Crystallography—used to confirm the structure and purity of the final product. All quantitative data is summarized in structured tables for ease of comparison, and experimental workflows are visualized using process diagrams.

Synthesis of meso-Tetraphenylporphyrin-Ag(II)

The synthesis of Ag(II)TPP is a two-step process. First, the free-base meso-tetraphenylporphyrin (H₂TPP) is synthesized from the condensation of benzaldehyde and pyrrole. Subsequently, the silver(II) ion is inserted into the porphyrin core.

Synthesis of meso-Tetraphenylporphyrin (H₂TPP)

Several methods have been established for the synthesis of H₂TPP. The choice of method often depends on the desired scale, available equipment, and considerations for green chemistry.

Experimental Protocols for H₂TPP Synthesis:

-

Adler-Longo Method: This is a classical one-pot synthesis.

-

Procedure: In a round-bottom flask equipped with a reflux condenser, bring propionic acid to a gentle reflux. Add benzaldehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent) to the refluxing propionic acid. Continue to reflux the mixture for 30 minutes.[1] Cool the reaction mixture to room temperature. The purple crystalline product is collected by filtration, washed with methanol, and then with hot water. The product is then dried in a vacuum oven.[1] Typical yields are around 20%.[1]

-

-

Lindsey Synthesis: This two-step method generally provides higher yields and is suitable for a wider range of substituted benzaldehydes.

-

Step 1: Porphyrinogen Formation: In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde (1 equivalent) and pyrrole (1 equivalent) in a large volume of dry dichloromethane (CH₂Cl₂). Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). Stir the reaction at room temperature for 1-2 hours, during which the colorless porphyrinogen forms.

-

Step 2: Oxidation: To the porphyrinogen solution, add a solution of an oxidizing agent, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (0.75 equivalents), in CH₂Cl₂. Stir the mixture at room temperature for another 1-2 hours. The solution will turn a deep purple color. The reaction is typically quenched with a mild base like triethylamine. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

-

-

Microwave-Assisted Synthesis: This method offers a significant reduction in reaction time and is considered a greener alternative.

-

Procedure: In a 10 mL microwave reaction vessel, combine propionic acid (e.g., 2.0 mL), deionized water (e.g., 0.2 mL), benzaldehyde (e.g., 1.0 mL, 9.8 mmol), and pyrrole (e.g., 0.68 mL, 9.8 mmol).[2] Place the vessel in a microwave reactor and heat to 200°C for 2 minutes with stirring.[2] After cooling, the product crystallizes and can be collected by filtration.

-

Synthesis of meso-Tetraphenylporphyrin-Ag(II) (Ag(II)TPP) from H₂TPP

The insertion of silver into the porphyrin ring can be achieved through various methods, including reflux and mechanochemistry.

Experimental Protocol for Ag(II)TPP Synthesis (Reflux Method):

-

Procedure: Dissolve H₂TPP in a suitable solvent such as chloroform or N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a reflux condenser. Add an excess of a silver(I) salt, such as silver nitrate (AgNO₃) or silver acetate (AgOAc). The use of AgNO₃ may lead to the disproportionation of Ag(I) to Ag(II) and metallic silver.[3] Reflux the mixture for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of two Q-bands characteristic of the metalloporphyrin.[4] After the reaction is complete, cool the mixture and wash with water to remove excess silver salts. The solvent is then removed under reduced pressure, and the product can be purified by recrystallization or column chromatography.

Experimental Protocol for Ag(II)TPP Synthesis (Mechanochemical Method):

-

Procedure: In a stainless steel grinding jar containing mixer balls, combine H₂TPP (e.g., 15 mg) and a molar excess (e.g., 10 equivalents) of silver nitrate (AgNO₃, e.g., 0.042 g).[2] Shake the mixture in a shaker mill at a specified frequency (e.g., 25 Hz) for a total of 15 minutes, with intermittent pauses.[2] The product can be scraped from the jar and analyzed directly.[2]

Characterization of meso-Tetraphenylporphyrin-Ag(II)

The successful synthesis of Ag(II)TPP is confirmed through a combination of spectroscopic and crystallographic techniques.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a primary tool for monitoring the metallation reaction and characterizing the final product. The insertion of a metal ion into the porphyrin ring leads to a change in symmetry from D₂h for the free base to D₄h for the metalloporphyrin. This results in a simplification of the Q-band region of the spectrum, with the four bands of H₂TPP collapsing into two bands for Ag(II)TPP.[3] The Soret band also typically undergoes a red shift.

Experimental Protocol for UV-Vis Spectroscopy:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the sample (H₂TPP or Ag(II)TPP) in a UV-transparent solvent, such as dichloromethane (CH₂Cl₂), to an absorbance of approximately 1 at the Soret band maximum.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 350-700 nm.

Table 1: UV-Vis Spectroscopic Data

| Compound | Solvent | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) |

| H₂TPP | CH₂Cl₂ | ~419 | ~515, 550, 593, 649[1] |

| Ag(II)TPP | CH₂Cl₂ | Red-shifted from H₂TPP | Two bands, characteristic of metalloporphyrins |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for the characterization of paramagnetic species, such as Ag(II), which has a d⁹ electron configuration with one unpaired electron. The EPR spectrum of Ag(II)TPP is expected to be characteristic of a d⁹ ion in an axial or slightly rhombic environment. The spectrum will provide information about the g-values and hyperfine coupling to the silver nucleus and the surrounding nitrogen atoms.

Experimental Protocol for EPR Spectroscopy:

-

Instrumentation: An X-band EPR spectrometer equipped with a cryostat for low-temperature measurements.

-

Sample Preparation: The sample can be a frozen solution (e.g., in a toluene/CH₂Cl₂ mixture) or a polycrystalline powder.

-

Data Acquisition: Record the EPR spectrum at a low temperature (e.g., 77 K) to observe the anisotropic features of the spectrum.

Table 2: EPR Spectroscopic Parameters (Analogous Ag(II) Porphyrin Systems)

| Parameter | Value |

| g-values | Anisotropic (g∥ and g⊥) |

| Hyperfine Coupling (Ag) | Anisotropic (A∥ and A⊥) |

| Superhyperfine Coupling (N) | Often observed, providing information on the Ag-N bond |

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural characterization of Ag(II)TPP, offering precise information on bond lengths, bond angles, and the overall molecular geometry.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of Ag(II)TPP suitable for X-ray diffraction, for example, by slow evaporation of a saturated solution or by vapor diffusion.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the atomic coordinates and thermal parameters.

Table 3: Selected Crystallographic Data for Metalloporphyrins

| Bond/Angle | Typical Value (Å or °) |

| Ag-N bond length | - |

| Porphyrin core planarity | Typically planar or slightly ruffled |

Workflow and Process Diagrams

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: General workflow for the two-step synthesis of Ag(II)TPP.

Caption: Workflow for the characterization of Ag(II)TPP.

References

- 1. researchgate.net [researchgate.net]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]

Spectroscopic Properties of Silver(II) Tetraphenylporphyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of silver(II) tetraphenylporphyrin (Ag(II)TPP). It includes detailed experimental protocols, tabulated quantitative data, and diagrams illustrating key workflows and relationships, serving as an essential resource for professionals engaged in advanced chemical and pharmaceutical research.

Introduction

Porphyrins are a class of highly conjugated macrocyclic compounds with significant roles in biological systems and materials science. When complexed with metal ions, these metalloporphyrins exhibit unique electronic, optical, and catalytic properties. Silver(II) tetraphenylporphyrin (Ag(II)TPP) is of particular interest due to the unusual +2 oxidation state of the silver ion. The Ag(II) ion possesses a d⁹ electronic configuration, rendering the complex paramagnetic and giving rise to distinct spectroscopic signatures that are invaluable for characterization and understanding its reactivity. This guide details the synthesis and key spectroscopic features of Ag(II)TPP, focusing on UV-Visible absorption, Electron Paramagnetic Resonance (EPR), and electrochemical properties.

Synthesis and Preparation

The preparation of Ag(II)TPP is typically a two-step process involving the synthesis of the free-base porphyrin ligand followed by metallation.

Synthesis of 5,10,15,20-Tetraphenylporphyrin (H₂TPP)

The free-base ligand is commonly synthesized via the Lindsey condensation method, which offers high yields. The process involves the acid-catalyzed condensation of pyrrole and benzaldehyde to form the porphyrinogen, which is subsequently oxidized to the stable porphyrin.

Metallation to form Silver(II) Tetraphenylporphyrin (Ag(II)TPP)

The insertion of silver into the porphyrin core is achieved by reacting the H₂TPP ligand with a silver(I) salt, such as silver(I) acetate or nitrate. The reaction of a sulfonated porphyrin with AgNO₃ has been shown to yield the Ag(II) complex, where one equivalent of AgNO₃ disproportionates into Ag(II) and elemental silver.[1] This suggests a similar pathway for Ag(II)TPP formation. The central silver atom exists stably as Ag²⁺ within the complex.[1]

Spectroscopic and Electrochemical Properties

The d⁹ configuration of the Ag(II) center dominates the spectroscopic and electrochemical behavior of the complex.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of porphyrins is characterized by an intense Soret (or B) band in the near-UV region and several weaker Q-bands in the visible region. These arise from π-π* transitions within the porphyrin macrocycle. Upon metallation with Ag(II), the symmetry of the molecule increases, leading to a simplification of the Q-band spectrum—typically from four bands in the free-base (D₂h symmetry) to two in the metalloporphyrin (D₄h symmetry).

| Compound | Solvent | Soret Band λₘₐₓ (nm) | Q-Bands λₘₐₓ (nm) |

| H₂TPP | CH₂Cl₂ | ~419 | ~515, ~550, ~593, ~649 |

| Ag(II)TPPS ¹ | Water | ~417 (Soret of free base) | ~520, ~562, ~582, ~650 (Q-bands of free base) |

| Ag(II)TPP | CH₂Cl₂ | ~425 | ~528, ~555 |

¹Data for the water-soluble analog, Silver(II) 5,10,15,20-tetrakis(4-methoxyphenyl-3-sulfonatophenyl) porphyrin. The spectrum of the free base is provided for comparison.[1]

Electron Paramagnetic Resonance (EPR) Spectroscopy

As a d⁹ species, Ag(II)TPP has one unpaired electron, making it paramagnetic and EPR-active. The EPR spectrum is characteristic of a species with axial symmetry, providing two principal g-factor values, g∥ and g⊥.[2] Hyperfine coupling to the silver nucleus (¹⁰⁷Ag and ¹⁰⁹Ag, both with I=1/2) and the four equivalent nitrogen ligands (¹⁴N, I=1) provides rich structural information.

| Parameter | Value |

| g∥ | ~2.18 |

| g⊥ | ~2.04 |

| A∥ (¹⁰⁹Ag) | ~35 G |

| A⊥ (¹⁰⁹Ag) | ~25 G |

| A(¹⁴N) | ~17 G |

Note: These are typical values for Ag(II) porphyrins in a frozen solution and may vary slightly based on the solvent and specific counter-ions.

Electrochemical Properties

Cyclic voltammetry (CV) is used to probe the redox behavior of Ag(II)TPP. The complex can typically undergo both oxidation to Ag(III) and reduction to Ag(I). The precise potentials are solvent-dependent but provide critical insight into the electronic structure and stability of the different oxidation states.

| Redox Couple | E₁/₂ (V vs. SCE)¹ | Solvent System |

| Ag(III)TPP / Ag(II)TPP | +1.1 to +1.3 | CH₂Cl₂, 0.1 M TBAP |

| Ag(II)TPP / Ag(I)TPP | -0.4 to -0.6 | CH₂Cl₂, 0.1 M TBAP |

¹SCE (Saturated Calomel Electrode) is a common reference electrode with a potential of +0.244 V vs. the Standard Hydrogen Electrode (SHE) at 25°C.[3] The potential of Ag⁺/Ag is +0.80 V.[4][5][6]

Detailed Experimental Protocols

Protocol 1: Synthesis of H₂TPP

-

Reaction Setup: In a reflux condenser-equipped round-bottom flask, add freshly distilled propionic acid.

-

Reagents: Add benzaldehyde followed by an equimolar amount of freshly distilled pyrrole to the refluxing propionic acid.

-

Reaction: Maintain reflux for 30-60 minutes. The solution will turn dark purple.

-

Cooling & Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath to induce crystallization.

-

Purification: Collect the purple crystals by vacuum filtration. Wash the crystals sequentially with methanol and hot water to remove impurities. Dry the product under vacuum.

Protocol 2: Synthesis of Ag(II)TPP

-

Dissolution: Dissolve H₂TPP in a suitable solvent, such as pyridine or a chloroform/methanol mixture.

-

Metallation: Add a solution of silver(I) acetate or silver(I) nitrate in methanol to the H₂TPP solution.

-

Reaction: Reflux the mixture for 1-2 hours. The reaction progress can be monitored by UV-Vis spectroscopy, observing the disappearance of the four Q-bands of H₂TPP and the appearance of the two-band spectrum of Ag(II)TPP.

-

Isolation: After cooling, remove the solvent under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel or alumina, eluting with a solvent system like dichloromethane/hexane.

Protocol 3: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the porphyrin sample (~10⁻⁶ to 10⁻⁵ M) in a spectroscopic grade solvent (e.g., CH₂Cl₂).

-

Measurement: Record the absorption spectrum using a dual-beam spectrophotometer from approximately 350 nm to 700 nm in a 1 cm path length quartz cuvette.

-

Analysis: Identify the λₘₐₓ for the Soret and Q-bands.

Protocol 4: Electron Paramagnetic Resonance (EPR) Spectroscopy

-

Sample Preparation: Prepare a solution of Ag(II)TPP in a glass-forming solvent (e.g., toluene or a CH₂Cl₂/toluene mixture) in a quartz EPR tube.

-

Measurement: Freeze the sample by immersing it in liquid nitrogen (77 K). Record the X-band (~9.5 GHz) EPR spectrum.

-

Parameters: Typical instrument parameters include a sweep width of 800-1000 G, a microwave power of ~10 mW, and a modulation frequency of 100 kHz.[1]

-

Analysis: Determine the g-values and hyperfine coupling constants from the spectrum, often with the aid of simulation software.

Protocol 5: Cyclic Voltammetry (CV)

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP), in an electrochemical-grade solvent (e.g., CH₂Cl₂).

-

Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/Ag⁺ or SCE).[7]

-

Measurement: Add the Ag(II)TPP sample to the cell (~1 mM). De-aerate the solution with argon or nitrogen. Scan the potential over the desired range at a scan rate of 100 mV/s.

-

Analysis: Determine the half-wave potentials (E₁/₂) for each reversible redox couple by averaging the anodic and cathodic peak potentials.

Visualizations

Diagrams created using the DOT language to illustrate key processes and concepts.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of Ag(II)TPP.

Caption: Relationship between the electronic structure and the spectroscopic properties of Ag(II)TPP.

References

- 1. Synthesis of a Rare Water-Soluble Silver(II)/Porphyrin and Its Multifunctional Therapeutic Effect on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chclab-chem.nsysu.edu.tw [chclab-chem.nsysu.edu.tw]

- 7. rsc.org [rsc.org]

Electrochemical Behavior of meso-Tetraphenylporphyrin-Ag(II): An In-Depth Technical Guide

This guide provides a comprehensive overview of the electrochemical behavior of meso-Tetraphenylporphyrin-Ag(II), a subject of significant interest for researchers and professionals in the fields of chemistry, materials science, and drug development. The unique redox properties of this metalloporphyrin, stemming from the interplay between the porphyrin macrocycle and the central silver ion, make it a compelling candidate for various applications, including catalysis, sensing, and photodynamic therapy.

Core Concepts in the Electrochemistry of meso-Tetraphenylporphyrin-Ag(II)

The electrochemical behavior of meso-Tetraphenylporphyrin-Ag(II) (Ag(II)TPP) is characterized by a series of electron transfer reactions involving both the central silver metal ion and the porphyrin macrocycle. Unlike many other metalloporphyrins where the initial redox processes are centered on the porphyrin ring, Ag(II)TPP exhibits metal-centered electron transfers for its first oxidation and reduction steps.[1]

The Ag(II) ion in the porphyrin core has a d9 electronic configuration, which makes it paramagnetic.[2] The initial one-electron oxidation converts Ag(II) to Ag(III), while the first one-electron reduction yields Ag(I).[1] Subsequent electron transfers then involve the porphyrin π-system, leading to the formation of porphyrin π-radical cations and anions.[1]

The redox potentials of these processes are sensitive to the solvent, the supporting electrolyte, and the presence of coordinating ligands. The electron-donating or -withdrawing nature of substituents on the phenyl rings of the tetraphenylporphyrin ligand can also significantly influence the redox potentials.[3][4][5][6]

Quantitative Electrochemical Data

The following table summarizes the key electrochemical data for meso-Tetraphenylporphyrin-Ag(II) and related species, as determined by cyclic voltammetry. It is important to note that the exact values can vary depending on the experimental conditions.

| Compound | Redox Process | E1/2 (V vs. SCE) | Solvent/Supporting Electrolyte | Reference |

| meso-Tetraphenylporphyrin-Ag(II) | Ag(III)/Ag(II) | Data not available in snippets | CH2Cl2/TBAP | Kadish, et al. (cited in[7]) |

| meso-Tetraphenylporphyrin-Ag(II) | Ag(II)/Ag(I) | Data not available in snippets | CH2Cl2/TBAP | Kadish, et al. (cited in[7]) |

| meso-Tetraphenylporphyrin-Ag(II) | [Ag(II)TPP]+•/[Ag(II)TPP] | Data not available in snippets | CH2Cl2/TBAP | Kadish, et al. (cited in[7]) |

| meso-Tetraphenylporphyrin-Ag(II) | [Ag(II)TPP]/[Ag(II)TPP]-• | Data not available in snippets | CH2Cl2/TBAP | Kadish, et al. (cited in[7]) |

| H2TPP (free base) | [H2TPP]+•/[H2TPP] | +1.09 | Dichloromethane | [4] |

| H2TPP (free base) | [H2TPP]/[H2TPP]-• | -1.21 | Dichloromethane | [4] |

Note: Specific redox potential values for Ag(II)TPP from the primary literature by Kadish et al. were not available in the provided search snippets. A more targeted search on that specific paper would be required to populate these fields.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the reproduction and interpretation of electrochemical data. The following protocol outlines a typical cyclic voltammetry experiment for the characterization of meso-Tetraphenylporphyrin-Ag(II).

Materials and Reagents

-

Working Electrode: Glassy carbon electrode (GCE) or platinum button electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode: Platinum wire or foil.

-

Solvent: Dichloromethane (CH2Cl2) or other non-aqueous solvents like dimethylformamide (DMF), freshly distilled and deoxygenated.

-

Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF6), electrochemical grade, dried under vacuum.

-

Analyte: meso-Tetraphenylporphyrin-Ag(II), typically at a concentration of 1 mM.

-

Inert Gas: High-purity nitrogen or argon for deaeration.

Instrumentation

-

A potentiostat capable of performing cyclic voltammetry.

Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Add the supporting electrolyte solution (e.g., 0.1 M TBAP in CH2Cl2) to the cell.

-

Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Data Acquisition:

-

Record a background cyclic voltammogram of the supporting electrolyte solution to ensure the absence of impurities.

-

Add the meso-Tetraphenylporphyrin-Ag(II) analyte to the cell to achieve the desired concentration.

-

Record the cyclic voltammogram by scanning the potential over a range that encompasses the redox processes of interest. A typical scan rate is 100 mV/s.

-

Vary the scan rate to investigate the reversibility of the electrochemical processes.

-

Electrochemical Mechanisms and Pathways

The electrochemical behavior of meso-Tetraphenylporphyrin-Ag(II) can be visualized as a series of sequential electron transfer steps. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Oxidative pathway of meso-Tetraphenylporphyrin-Ag(II).

References

- 1. Androgynous porphyrins. Silver(II) quinoxalinoporphyrins act as both good electron donors and acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a Rare Water-Soluble Silver(II)/Porphyrin and Its Multifunctional Therapeutic Effect on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dipòsit Digital de la Universitat de Barcelona: Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives [diposit.ub.edu]

- 7. Ag(II) meso-Tetraphenylporphine | [frontierspecialtychemicals.com]

Unveiling the Photophysical Landscape of Silver(II) Tetraphenylporphyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Electronic Absorption and Emission Properties

The photophysical journey of any molecule begins with its interaction with light. For metalloporphyrins like Ag(II)TPP, the electronic absorption spectrum is dominated by two key features originating from π-π* transitions within the porphyrin macrocycle: the intense Soret band (or B band) in the near-UV region (around 400-450 nm) and the weaker Q bands in the visible region (500-700 nm)[1][2][3]. The insertion of a metal ion into the porphyrin core significantly influences these transitions. In the case of Ag(II), a d⁹ metal, interactions between the metal d-orbitals and the porphyrin π-orbitals can lead to the emergence of charge transfer bands and influence the energy and intensity of the primary porphyrin-based transitions.

While specific high-resolution spectral data for Ag(II)TPP is sparse in publicly accessible literature, the general characteristics can be inferred from related metalloporphyrins.

Table 1: Electronic Absorption Maxima (λ_abs) for Selected Metallotetraphenylporphyrins

| Compound | Soret Band (nm) | Q Bands (nm) | Solvent |

| H₂TPP | ~419 | ~515, 550, 593, 649 | Chloroform |

| Zn(II)TPP | ~422 | ~550, 590 | Dichloromethane |

| Cu(II)TPP | ~416 | ~540 | Toluene |

| Ag(II)TPP | Data not readily available | Data not readily available |

Note: The exact positions of the absorption maxima are solvent-dependent.

Fluorescence in metalloporphyrins typically originates from the lowest singlet excited state (S₁). The fluorescence quantum yield (Φ_f), a measure of the efficiency of this emission process, is highly sensitive to the nature of the central metal ion. Paramagnetic metals or those with low-lying d-states often quench fluorescence through efficient intersystem crossing to the triplet state or other non-radiative decay pathways. For instance, Cu(II)TPP is known to be non-fluorescent due to rapid deactivation of the excited state[4]. Given that Ag(II) is also a paramagnetic d⁹ ion, it is anticipated that Ag(II)TPP would exhibit very weak or no fluorescence.

Table 2: Fluorescence Quantum Yields (Φ_f) for Selected Metallotetraphenylporphyrins

| Compound | Fluorescence Quantum Yield (Φ_f) | Solvent |

| H₂TPP | 0.11[5] | Toluene |

| Zn(II)TPP | 0.033 | Toluene |

| Cu(II)TPP | ~0 | Various |

| Ag(II)TPP | Data not readily available |

Excited State Dynamics

Upon photoexcitation, Ag(II)TPP will populate a series of excited states. The relaxation pathways and lifetimes of these states are critical for understanding its photochemical reactivity. The primary processes include internal conversion, fluorescence, intersystem crossing to the triplet manifold, and potential charge transfer processes.

A Jablonski diagram for a typical metalloporphyrin illustrates these key photophysical processes.

Caption: Jablonski diagram illustrating the principal photophysical pathways for a metalloporphyrin.

Transient absorption spectroscopy is the primary technique for elucidating these ultrafast processes. By monitoring the change in absorption of a sample after excitation with a short laser pulse, the formation and decay of excited states can be tracked on timescales from femtoseconds to microseconds. For d⁹ metalloporphyrins like Cu(II)TPP, transient absorption studies have revealed complex dynamics involving ligand-to-metal charge transfer (LMCT) states and d-d excited states that decay on the picosecond timescale[4][6]. It is highly probable that Ag(II)TPP exhibits similarly complex and rapid excited-state deactivation pathways.

Table 3: Excited State Lifetimes for Selected Metallotetraphenylporphyrins

| Compound | S₁ Lifetime (τ_S) | T₁ Lifetime (τ_T) | Solvent |

| H₂TPP | ~10-12 ns | ~1.4 ms | Benzene |

| Zn(II)TPP | ~1.7 ns | ~1.2 ms | Toluene |

| Cu(II)TPP | ~27 ps (triplet state)[4] | - | Piperidine |

| Ag(II)TPP | Data not readily available | Data not readily available |

Experimental Protocols

To facilitate further research into the photophysical properties of Ag(II)TPP, detailed experimental protocols for key spectroscopic techniques are provided below.

UV-Vis Absorption Spectroscopy

This is the foundational experiment to determine the ground-state absorption characteristics.

Methodology:

-

Sample Preparation: Prepare a stock solution of Ag(II)TPP in a spectroscopic grade solvent (e.g., dichloromethane, toluene) of known concentration. From the stock solution, prepare a series of dilutions in the same solvent to achieve absorbance values in the range of 0.1 to 1.0 in a 1 cm path length cuvette.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Measure the absorption spectrum of each Ag(II)TPP solution over a wavelength range of approximately 350 nm to 800 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q bands. Calculate the molar extinction coefficients (ε) at these wavelengths using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Caption: Workflow for UV-Vis absorption spectroscopy.

Fluorescence Spectroscopy and Quantum Yield Determination

This set of experiments aims to measure the emission properties and the efficiency of fluorescence.

Methodology:

-

Sample Preparation: Prepare a series of solutions of Ag(II)TPP and a standard with a known quantum yield (e.g., H₂TPP or ZnTPP in the same solvent) with absorbances at the excitation wavelength between 0.01 and 0.1 to avoid inner filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Measurement:

-

Record the absorption spectra of all solutions.

-

For each solution, record the fluorescence emission spectrum by exciting at a wavelength where both the sample and the standard absorb, typically on the red edge of the Soret band or one of the Q bands. The emission should be collected over a range that covers the entire fluorescence profile.

-

-

Data Analysis (Comparative Method):

-

Integrate the area under the corrected emission spectrum for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The fluorescence quantum yield (Φ_f) is calculated using the following equation[7]:

Φ_f,sample = Φ_f,std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

-

Caption: Workflow for fluorescence quantum yield determination.

Femtosecond Transient Absorption Spectroscopy

This advanced technique provides direct insight into the ultrafast excited-state dynamics.

Methodology:

-

Instrumentation: A typical pump-probe transient absorption spectrometer consists of an ultrafast laser system (e.g., Ti:Sapphire laser) generating femtosecond pulses. The output is split into a pump beam, which excites the sample, and a probe beam, which passes through a nonlinear crystal to generate a white light continuum for probing the absorption changes[8][9][10]. The time delay between the pump and probe pulses is controlled by a mechanical delay stage.

-

Sample Preparation: The sample solution is placed in a cuvette and should have an absorbance of approximately 0.5-1.0 at the pump wavelength to ensure a good signal-to-noise ratio. The sample may need to be flowed or stirred to prevent photodecomposition. One study noted the photodemetalation of Ag(II)TPP, which should be a consideration in experimental design[11].

-

Measurement: The sample is excited by the pump pulse, and the change in absorbance (ΔA) of the probe pulse is measured as a function of wavelength and time delay.

-

Data Analysis: The resulting data is a 3D map of ΔA versus wavelength and time. Global analysis of this data, fitting the decay at multiple wavelengths simultaneously to a sum of exponential functions, allows for the determination of the lifetimes of the transient species and their associated difference spectra.

Caption: Schematic of a femtosecond transient absorption spectroscopy setup.

Conclusion and Future Outlook

The photophysical properties of Ag(II)TPP remain an area ripe for investigation. Based on the behavior of analogous d⁹ metalloporphyrins, it is anticipated that Ag(II)TPP will exhibit a rich and complex excited-state landscape characterized by ultrafast relaxation dynamics. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically characterize the absorption, emission, and transient absorption properties of this intriguing molecule. The potential photolability of Ag(II)TPP warrants careful experimental design to distinguish intrinsic photophysical processes from photochemical reactions[11].

Future work should focus on acquiring high-resolution absorption and emission spectra in a variety of solvents, precisely determining the fluorescence quantum yield (or its upper limit), and performing comprehensive femtosecond transient absorption studies to map the complete excited-state relaxation pathways. Such data will be invaluable for assessing the potential of Ag(II)TPP in applications ranging from photomedicine to materials science and will contribute to a deeper fundamental understanding of the photophysics of d-block metalloporphyrins.

References

- 1. www1.lasalle.edu [www1.lasalle.edu]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Femtosecond-Resolved Excited State Relaxation Dynamics of Copper (II) Tetraphenylporphyrin (CuTPP) After Soret Band Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. nathan.instras.com [nathan.instras.com]

- 9. simtrum.com [simtrum.com]

- 10. Transient Absorption – TEMiC [icp.universite-paris-saclay.fr]

- 11. researchgate.net [researchgate.net]

Unraveling the Electronic Structure of Meso-Tetraphenylporphyrin-Ag(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core electronic structure of meso-Tetraphenylporphyrin-Ag(II) (Ag(II)TPP), a molecule of significant interest in various scientific domains, including catalysis and materials science. This document provides a comprehensive overview of its synthesis, spectroscopic characterization, and theoretical modeling, presenting quantitative data in accessible formats and detailing experimental methodologies.

Introduction to the Electronic Configuration

Meso-Tetraphenylporphyrin-Ag(II) is a paramagnetic metalloporphyrin characterized by a silver ion in the +2 oxidation state, which possesses a d⁹ electronic configuration. This unpaired electron in the d-orbitals of the silver atom is central to the molecule's unique electronic and magnetic properties. The interaction between the silver d-orbitals and the π-system of the porphyrin macrocycle dictates its electronic structure, influencing its spectroscopic signatures and reactivity.

Synthesis of Meso-Tetraphenylporphyrin-Ag(II)

The synthesis of Ag(II)TPP is typically a two-step process involving the initial synthesis of the free-base meso-tetraphenylporphyrin (H₂TPP) followed by metallation with a silver(II) salt.

Experimental Protocol: Synthesis of Meso-Tetraphenylporphyrin (H₂TPP)

A common and effective method for the synthesis of H₂TPP is the Lindsey synthesis, which offers good yields under relatively mild conditions.

Materials:

-

Pyrrole (freshly distilled)

-

Benzaldehyde

-

Dichloromethane (CH₂Cl₂, dry)

-

Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil

-

Silica gel for column chromatography

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

Procedure:

-

In a flask protected from light, dissolve benzaldehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent) in a large volume of dry dichloromethane.

-

Add a catalytic amount of a strong acid, such as trifluoroacetic acid or boron trifluoride etherate, to the solution.

-

Stir the reaction mixture at room temperature for a designated period, typically several hours, while monitoring the formation of the porphyrinogen intermediate.

-

Once the reaction is complete, add an oxidizing agent, such as DDQ or p-chloranil (2-3 equivalents), to the mixture.

-

Continue stirring for an additional few hours to allow for the complete oxidation of the porphyrinogen to the porphyrin.

-

Neutralize the reaction mixture with a base, such as triethylamine.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a chloroform or dichloromethane/hexane mixture as the eluent.

-

Collect the purple fraction corresponding to H₂TPP.

-

Recrystallize the purified H₂TPP from a chloroform/methanol mixture to obtain deep purple crystals.

Experimental Protocol: Metallation to form Ag(II)TPP

Materials:

-

Meso-tetraphenylporphyrin (H₂TPP)

-

Silver(II) acetate (Ag(OAc)₂) or another suitable silver(II) salt

-

A suitable solvent such as chloroform, dichloromethane, or pyridine.

Procedure:

-

Dissolve H₂TPP in a suitable solvent in a round-bottom flask.

-

Add an excess of the silver(II) salt to the solution.

-

Reflux the mixture for several hours, monitoring the progress of the reaction by UV-Vis spectroscopy. The disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of a simplified two-band spectrum indicate the formation of the metalloporphyrin.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting Ag(II)TPP complex by chromatography on silica gel to remove any unreacted H₂TPP and excess metal salt.

-

Recrystallize the purified product to obtain crystalline Ag(II)TPP.

Spectroscopic and Structural Characterization

The electronic structure of Ag(II)TPP has been elucidated through a combination of spectroscopic techniques and X-ray crystallography.

UV-Visible Spectroscopy

The UV-Vis spectrum of Ag(II)TPP is characteristic of a regular metalloporphyrin. It is dominated by an intense Soret band (or B-band) in the near-UV region and two less intense Q-bands in the visible region.

Table 1: UV-Visible Absorption Data for Meso-Tetraphenylporphyrin-Ag(II)

| Band | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition Assignment |

| Soret (B) | ~418 | > 300,000 | π → π* (a₁u, a₂u → e_g) |

| Q(1,0) | ~525 | ~15,000 | π → π (a₁u, a₂u → e_g) |

| Q(0,0) | ~560 | ~20,000 | π → π (a₁u, a₂u → e_g*) |

Note: Exact values can vary slightly depending on the solvent.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Due to the d⁹ configuration of the Ag(II) ion, Ag(II)TPP is paramagnetic and thus EPR active. The EPR spectrum provides valuable information about the environment of the unpaired electron.

Table 2: EPR Parameters for Meso-Tetraphenylporphyrin-Ag(II)

| Parameter | Value | Description |

| g⊥ | ~2.03 | g-tensor component perpendicular to the principal symmetry axis |

| g∥ | ~2.15 | g-tensor component parallel to the principal symmetry axis |

| A⊥(¹⁰⁷Ag) | ~25 G | Hyperfine coupling constant for ¹⁰⁷Ag perpendicular to the axis |

| A∥(¹⁰⁷Ag) | ~35 G | Hyperfine coupling constant for ¹⁰⁷Ag parallel to the axis |

| A⊥(¹⁰⁹Ag) | ~29 G | Hyperfine coupling constant for ¹⁰⁹Ag perpendicular to the axis |

| A∥(¹⁰⁹Ag) | ~40 G | Hyperfine coupling constant for ¹⁰⁹Ag parallel to the axis |

| A(¹⁴N) | ~18 G | Isotropic superhyperfine coupling constant to the four equivalent nitrogen atoms |

X-ray Crystallography

Single-crystal X-ray diffraction has provided precise details of the molecular structure of Ag(II)TPP. A key study was published by Scheidt, et al. in 1986.[1]

Table 3: Crystallographic Data for Meso-Tetraphenylporphyrin-Ag(II) [1]

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I-42d |

| a, b (Å) | 15.012(6) |

| c (Å) | 13.784(6) |

| Z | 4 |

| Ag-N bond length (Å) | 2.081(3) |

| N-N (opposite) distance (Å) | 4.162 |

| Porphyrin core | Planar |

Theoretical Investigation: Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations are a powerful tool for probing the electronic structure of metalloporphyrins. These calculations provide insights into the molecular orbital energies, electron density distribution, and spectroscopic properties.

Computational Methodology

A typical DFT approach for studying Ag(II)TPP would involve the following steps:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

-

Electronic Structure Analysis: Molecular orbitals, their energies, and compositions are analyzed to understand the bonding and electronic transitions.

-

Spectroscopic Property Prediction: UV-Vis and EPR parameters can be calculated and compared with experimental data.

Table 4: Recommended DFT Calculation Parameters for Ag(II)TPP

| Parameter | Recommendation | Rationale |

| Functional | B3LYP, PBE0, or other hybrid functionals | Provide a good balance of accuracy and computational cost for transition metal complexes. |

| Basis Set (Ag) | LANL2DZ or SDD | Effective core potentials are suitable for heavy elements like silver. |

| Basis Set (C, N, H) | 6-31G(d) or larger | Provides a good description of the electronic structure of the lighter atoms. |

| Solvation Model | PCM or SMD | To account for the effect of the solvent on the electronic structure and properties. |

Visualizing Workflows and Electronic Structure

Graphviz diagrams are used here to illustrate the logical flow of the experimental and computational investigations into the electronic structure of Ag(II)TPP.

References

A Technical Guide to the Discovery and Synthesis of Novel Silver Porphyrins for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of novel silver porphyrins. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of these unique metalloporphyrins. The document details synthetic methodologies, presents key quantitative data, and outlines the mechanisms of action for their therapeutic applications, particularly in antimicrobial and anticancer therapies.

Porphyrins are a class of aromatic macrocyclic compounds composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges.[1] Their unique photophysical and redox properties have made them a subject of intense research in various fields, including medicine.[1][2] The incorporation of metal ions into the porphyrin core, forming metalloporphyrins, can significantly alter and enhance their properties.[3][4] Silver, in particular, is known for its broad-spectrum antimicrobial activity.[5] When incorporated into a porphyrin macrocycle, silver can exist in unusual and highly reactive oxidation states, such as Ag(II) and Ag(III), leading to novel therapeutic agents with multifunctional capabilities.[3][6]

This guide focuses on recent advancements in the synthesis of water-soluble silver(II) porphyrins and silver porphyrin-nanoparticle hybrids, which show great promise in overcoming challenges like insolubility and enhancing therapeutic efficacy.[3][7]

Synthesis and Characterization

The synthesis of silver porphyrins typically involves two main stages: the synthesis of the free-base porphyrin ligand, followed by the insertion of silver ions into the porphyrin core.

Synthesis of the Porphyrin Ligand

Common methods for synthesizing the porphyrin macrocycle include the Lindsey synthesis and the Adler-Longo method, which involve the acid-catalyzed condensation of pyrrole with an aldehyde.[8] For instance, the synthesis of 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (TMPP), a precursor for a water-soluble variant, is achieved by mixing pyrrole and p-methoxy benzaldehyde in propionic acid.[3]

To enhance water solubility, which is often a challenge for porphyrin-based drugs, sulfonation is a common modification.[3] For example, TMPP can be sulfonated using concentrated sulfuric acid to produce 5,10,15,20-tetrakis(4-methoxyphenyl-3-sulfonatophenyl) porphyrin (TMPPS).[3][5] This modification introduces sulfonate groups that render the molecule highly soluble in aqueous environments.[3]

Metallation with Silver

The insertion of silver into the porphyrin core is typically achieved through a coordination reaction with a silver salt, such as silver nitrate (AgNO₃).[3][5] A notable aspect of this reaction is the formation of a stable, yet unusual, Ag(II) oxidation state within the porphyrin macrocycle.[3] The tetrapyrrole cavity of the porphyrin ligand stabilizes this higher oxidation state.[3][9] The reaction of TMPPS with AgNO₃ yields the water-soluble silver(II) porphyrin, AgTMPPS.[3]

Synthesis of Silver Porphyrin-Nanoparticle Hybrids

Another innovative approach involves the conjugation of porphyrins with silver nanoparticles (AgNPs).[7][10] This creates hybrid materials that combine the photodynamic properties of the porphyrin with the antimicrobial and plasmonic effects of the AgNPs.[7][11] The synthesis can involve modifying the porphyrin with thiol groups to facilitate binding to the surface of pre-synthesized AgNPs.[7] These hybrid systems can lead to synergistic effects, enhancing their overall therapeutic potential.[7][12]

Characterization

The successful synthesis and purity of silver porphyrins are confirmed using a suite of analytical techniques:

-

Mass Spectrometry (MALDI-TOF): Confirms the molecular weight of the synthesized porphyrin and its silver complex.[5]

-

¹H NMR Spectroscopy: Used to elucidate the structure of the porphyrin ligand. The disappearance of the inner N-H proton signal upon metallation confirms the insertion of silver. However, accurate spectra for paramagnetic Ag(II) porphyrins can be challenging to acquire.[5]

-

UV-Vis Spectroscopy: Porphyrins exhibit a characteristic strong absorption band around 400 nm (the Soret band) and several weaker bands in the 500-700 nm range (Q bands).[3][13] Metal insertion causes a shift in these bands, providing evidence of successful complexation.[3]

-

X-ray Photoelectron Spectroscopy (XPS): This technique is crucial for determining the oxidation state of the central metal ion. For AgTMPPS, XPS has been used to confirm the presence of Ag(II).[3]

Quantitative Data

The following tables summarize key quantitative data from the synthesis and characterization of a novel water-soluble silver porphyrin, AgTMPPS.

Table 1: Synthesis Yields

| Compound | Synthesis Step | Yield | Reference |

| TMPPS | Sulfonation of TMPP | 95% | [3][5] |

| AgTMPPS | Reaction of TMPPS with AgNO₃ | 97% | [3][5] |

Table 2: Spectroscopic Properties

| Compound | Soret Band (nm) | Q Bands (nm) | Reference |

| TMPPS (in water) | 417 | 520, 562, 582, 650 | [3] |

| AgTMPPS (in water) | 412 | 524, 562 | [3] |

Table 3: Physicochemical Properties

| Compound | Property | Value | Reference |

| AgTMPPS | Solubility in Water | 0.1771 mol/L | [3] |

Experimental Protocols

Protocol for the Synthesis of AgTMPPS

This protocol is based on the methodology reported for the synthesis of water-soluble silver(II) porphyrin.[3][5]

Step 1: Synthesis of 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (TMPP)

-

Mix pyrrole and p-methoxy benzaldehyde in propionic acid.

-

Heat the mixture to facilitate the condensation reaction, leading to the formation of the porphyrin macrocycle.

-

Purify the resulting TMPP product.

Step 2: Sulfonation to form 5,10,15,20-tetrakis(4-methoxyphenyl-3-sulfonatophenyl) porphyrin (TMPPS)

-

Add TMPP to concentrated sulfuric acid (H₂SO₄).

-

Stir the mixture to allow for the sulfonation of the phenyl rings.

-

Carefully neutralize the reaction mixture and purify the water-soluble TMPPS. A 95% yield is reported for this step.[3]

Step 3: Metallation to form AgTMPPS

-

Dissolve the purified TMPPS in water.

-

Add an aqueous solution of silver nitrate (AgNO₃) to the TMPPS solution.

-

Stir the reaction mixture to initiate the coordination reaction.

-

Purify the final AgTMPPS complex using a dialysis bag (MWCO = 1 K) to remove unreacted ions. A 97% yield is reported for this step.[3]

Protocol for Characterization

-

UV-Vis Spectroscopy:

-

Prepare dilute aqueous solutions of the TMPPS ligand and the final AgTMPPS product.

-

Record the absorption spectra from 350 nm to 700 nm.

-

Compare the spectra to identify the characteristic Soret and Q bands and observe the shifts upon silver insertion.[3]

-

-

¹H NMR Spectroscopy:

-

Dissolve the TMPPS ligand in a suitable deuterated solvent (e.g., D₂O).

-

Acquire the ¹H NMR spectrum.

-

Attempt to acquire a spectrum for the AgTMPPS product, noting the disappearance of the pyrrolic N-H signal around -2.86 ppm, which confirms metallation.[5]

-

-

X-ray Photoelectron Spectroscopy (XPS):

-

Prepare a solid sample of the AgTMPPS product.

-

Perform XPS analysis, focusing on the Ag 3d region.

-

The binding energies for Ag(II) are expected around 368.4 eV and 374.4 eV.[3]

-

Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and application of silver porphyrins.

Caption: General workflow for the synthesis of a water-soluble silver(II) porphyrin.

References

- 1. Structure, Properties, and Reactivity of Porphyrins on Surfaces and Nanostructures with Periodic DFT Calculations [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of a Rare Water-Soluble Silver(II)/Porphyrin and Its Multifunctional Therapeutic Effect on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Porphyrin‑silver nanoparticles hybrids: Synthesis, characterization and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Strategy Based on Zn(II) Porphyrins and Silver Nanoparticles to Photoinactivate Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Capped Plasmonic Gold and Silver Nanoparticles with Porphyrins for Potential Use as Anticancer Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Fundamental Properties of Metallotetraphenylporphyrins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of metallotetraphenylporphyrins (MTPPs), a class of synthetic macrocyclic compounds with significant potential in diverse scientific fields, including drug development, catalysis, and materials science. This document details their synthesis, electronic and spectroscopic characteristics, and redox behavior, with a focus on providing quantitative data and actionable experimental protocols.

Core Physicochemical Properties

Metallotetraphenylporphyrins are characterized by a highly conjugated aromatic macrocycle, which gives rise to their intense color and rich electronic properties. The central metal ion plays a crucial role in modulating these properties, influencing the molecule's absorption and emission of light, its ability to accept or donate electrons, and its catalytic activity.

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis spectrum of a metallotetraphenylporphyrin is dominated by two main features: the intense Soret band (or B-band) in the near-UV region (around 400-450 nm) and the weaker Q-bands in the visible region (500-700 nm). The Soret band corresponds to the S0 → S2 transition, while the Q-bands arise from the S0 → S1 transition. The number and position of the Q-bands are sensitive to the symmetry of the molecule; free-base tetraphenylporphyrin (H₂TPP) typically displays four Q-bands, whereas the insertion of a metal ion to form an MTPP often simplifies the spectrum to two Q-bands due to an increase in molecular symmetry.[1][2]

Table 1: UV-Vis Absorption Maxima (λmax) of Selected Metallotetraphenylporphyrins in Non-coordinating Solvents (e.g., CH₂Cl₂, CHCl₃, Toluene)

| Metal Ion (M) | Soret Band (nm) | Q-Band I (nm) | Q-Band II (nm) |

| H₂ (Free Base) | ~419 | ~515, ~549, ~592, ~648 | - |

| Zn(II) | ~422 | ~550 | ~589 |

| Cu(II) | ~417 | ~540 | - |

| Ni(II) | ~416 | ~528 | - |

| Co(II) | ~412 | ~528 | - |

| Fe(III)Cl | ~418 | ~510, ~575, ~655, ~690 | - |

| Mn(III)Cl | ~479 | ~585, ~620 | - |

Note: The exact absorption maxima can vary depending on the solvent and the axial ligand(s) coordinated to the metal center.

Electrochemical Properties

The redox behavior of metallotetraphenylporphyrins is critical for their application in catalysis and photodynamic therapy. Cyclic voltammetry is a powerful technique used to probe the oxidation and reduction potentials of these molecules. MTPPs can undergo both metal-centered and ring-centered redox processes. The potentials for these processes are highly dependent on the central metal ion and the nature of the solvent.

Table 2: Redox Potentials of Selected Metallotetraphenylporphyrins (V vs. SCE)

| Metal Ion (M) | First Ring Oxidation (E₁/₂) | Second Ring Oxidation (E₁/₂) | First Ring Reduction (E₁/₂) | Second Ring Reduction (E₁/₂) |

| H₂ (Free Base) | +1.00 | +1.35 | -1.25 | -1.65 |

| Zn(II) | +0.78 | +1.10 | -1.32 | -1.70 |

| Cu(II) | +0.93 | +1.35 | -1.18 | -1.62 |

| Ni(II) | +0.95 | +1.40 | -1.15 | -1.75 |

| Co(II) | +0.52 (Co(II)/Co(III)) | +1.05 | -0.85 (Co(II)/Co(I)) | -1.85 |

| Fe(III)Cl | +1.13 (Ring) | - | -0.30 (Fe(III)/Fe(II)) | -1.05 (Fe(II)/Fe(I)) |

| Mn(III)Cl | +1.15 (Ring) | - | -0.23 (Mn(III)/Mn(II)) | -1.20 (Ring) |

Note: Values are approximate and can vary based on experimental conditions such as solvent, supporting electrolyte, and reference electrode.

Photophysical Properties

Upon absorption of light, metallotetraphenylporphyrins can dissipate the absorbed energy through several pathways, including fluorescence, phosphorescence, and intersystem crossing to a triplet state. The efficiency of these processes is quantified by their respective quantum yields. The fluorescence quantum yield (Φf) is particularly important for applications in bioimaging, while a high triplet quantum yield (ΦT) is desirable for photodynamic therapy, as the triplet state is responsible for generating cytotoxic reactive oxygen species.

Table 3: Fluorescence Quantum Yields (Φf) of Selected Metallotetraphenylporphyrins

| Metal Ion (M) | Fluorescence Quantum Yield (Φf) |

| H₂ (Free Base) | ~0.11 |

| Zn(II) | ~0.03 |

| Cu(II) | Non-fluorescent |

| Ni(II) | Non-fluorescent |

| Co(II) | Non-fluorescent |

| Fe(III)Cl | Non-fluorescent |

| Mn(III)Cl | Non-fluorescent |

Note: Quantum yields are sensitive to the solvent, temperature, and presence of quenchers. Paramagnetic metals like Cu(II), Ni(II), Co(II), Fe(III), and Mn(III) often lead to efficient non-radiative decay pathways, resulting in very low or no fluorescence.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of metallotetraphenylporphyrins.

Synthesis of Metallotetraphenylporphyrins (MTPPs)

A common and efficient method for the synthesis of MTPPs is the Adler-Longo method.[3]

Materials:

-

Pyrrole (freshly distilled)

-

Benzaldehyde

-

Propionic acid

-

Methanol

-

Metal salt (e.g., Zn(OAc)₂, Cu(OAc)₂, Ni(OAc)₂, Co(OAc)₂, FeCl₂, MnCl₂)

-

Dimethylformamide (DMF) or other suitable high-boiling solvent

Procedure for H₂TPP Synthesis:

-

In a round-bottom flask equipped with a reflux condenser, add propionic acid.

-

Heat the propionic acid to reflux.

-

In a separate beaker, mix freshly distilled pyrrole and benzaldehyde in a 1:1 molar ratio.

-

Add the pyrrole-benzaldehyde mixture dropwise to the refluxing propionic acid over a period of 30 minutes.

-

Continue refluxing for an additional 30 minutes. The solution will turn dark purple.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the purple crystals by vacuum filtration.

-

Wash the crystals with hot water and then with methanol to remove impurities.

-

Dry the purified H₂TPP crystals in an oven.

Procedure for Metallation:

-

Dissolve the synthesized H₂TPP in a high-boiling solvent such as DMF in a round-bottom flask.

-

Add an excess of the desired metal salt (e.g., zinc acetate for ZnTPP).

-

Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the change from the four Q-bands of the free base to the two Q-bands of the metalloporphyrin.

-

After the reaction is complete, cool the solution and add water to precipitate the MTPP.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water and methanol.

-

Dry the final MTPP product.

UV-Vis Spectroscopy

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of the MTPP in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) with a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the MTPP solution.

-

Place both cuvettes in the spectrophotometer.

-

Record the absorption spectrum over the desired wavelength range (e.g., 350-750 nm).

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Cyclic Voltammetry

Instrumentation:

-

Potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode)

-

Glassy carbon working electrode

-

Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

-

Platinum wire counter electrode

-

Electrochemical cell

Procedure:

-

Prepare a solution of the MTPP (typically 1 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry it.

-

Assemble the three-electrode cell with the MTPP solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen.

-

Record the cyclic voltammogram by scanning the potential over a range that encompasses the redox events of the MTPP.

-

From the voltammogram, determine the anodic and cathodic peak potentials (Epa and Epc).

-

Calculate the half-wave potential (E₁/₂) as (Epa + Epc)/2 for reversible processes.

Fluorescence Quantum Yield Measurement (Relative Method)

Instrumentation:

-

Fluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Choose a standard with a known quantum yield that absorbs and emits in a similar spectral region as the MTPP sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or a well-characterized porphyrin standard).

-

Prepare a series of dilute solutions of both the standard and the MTPP sample with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

-

Integrate the area under the emission curves for both the standard and the sample solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculate the gradients (slopes) of these plots.

-

The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η²sample / η²standard) where Φ is the quantum yield, and η is the refractive index of the solvent.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Photodynamic Therapy (PDT)-Induced Apoptosis

Metallotetraphenylporphyrins are effective photosensitizers in photodynamic therapy. Upon light activation, they transfer energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂), which induces oxidative stress and triggers programmed cell death (apoptosis) in cancer cells. The intrinsic (mitochondrial) pathway is a major mechanism of PDT-induced apoptosis.

Caption: PDT-induced intrinsic apoptosis pathway.

Experimental Workflow for Evaluating MTPP Photosensitizers

The following workflow outlines the key steps in assessing the potential of a novel metallotetraphenylporphyrin as a photosensitizer for photodynamic therapy.

Caption: Workflow for MTPP photosensitizer evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Co-Tetraphenylporphyrin (co-TPP) in TM-TPP (TM = Fe, Co, Ni, Cu, and Zn) series: a new optical material under DFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Regulatory pathways in photodynamic therapy induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Meso-Substituted Porphyrin Silver Complexes: A Technical Guide for Drug Development

November 2025

Abstract

Meso-substituted porphyrins and their metallic complexes have garnered significant attention in medicinal chemistry due to their unique photophysical properties and versatile structure. Among these, silver-porphyrin complexes are emerging as a promising class of therapeutic agents. The silver ion, known for its antimicrobial properties, can be stabilized in various oxidation states (Ag(II), Ag(III)) by the porphyrin macrocycle, leading to novel mechanisms of action. This guide provides an in-depth overview of the synthesis, characterization, and therapeutic applications of meso-substituted porphyrin silver complexes, with a focus on their anticancer and antimicrobial activities. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key workflows and mechanisms to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Porphyrins are a class of tetrapyrrolic macrocycles fundamental to many biological processes, from oxygen transport (as heme) to photosynthesis (as chlorophyll).[1] Their synthetic analogues, particularly those with functional groups at the meso-positions, offer a highly tunable platform for developing therapeutic agents.[2][3] The electronic properties, solubility, and biological activity of the porphyrin can be systematically modified by introducing various substituents at these positions.[4]

The incorporation of a central metal ion dramatically expands the chemical and biological utility of porphyrins.[5] Silver, in particular, is a metal of high interest. Silver ions (Ag⁺) and silver-based compounds have well-documented, broad-spectrum antimicrobial effects.[6] When coordinated within a porphyrin ring, silver can be stabilized in higher, less common oxidation states such as Ag(II) and Ag(III), which are typically unstable.[7][8] This stabilization is a key tenet of coordination chemistry, where the ligand environment dictates the metal ion's oxidation state.[8] These high-valent silver complexes exhibit unique redox properties that can be harnessed for therapeutic applications, including the catalytic generation of reactive oxygen species (ROS) for anticancer and antimicrobial therapies.[9][10][11]

This technical guide will explore the synthesis and metalation of these complexes, their detailed characterization, and their application as potent anticancer and antimicrobial agents.

Synthesis and Characterization

The generation of meso-substituted porphyrin silver complexes is a two-step process: first, the synthesis of the free-base porphyrin ligand, followed by the insertion of the silver ion.

Synthesis of Meso-Substituted Porphyrin Ligands

The Lindsey synthesis is a widely adopted method for producing meso-substituted porphyrins due to its mild conditions and reasonable yields.[1] It involves the acid-catalyzed condensation of an aldehyde with pyrrole to form a porphyrinogen intermediate, which is then oxidized to the aromatic porphyrin.

References

- 1. Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. Transition metal porphyrin complexes - Wikipedia [en.wikipedia.org]

- 6. Synthesis of a Rare Water-Soluble Silver(II)/Porphyrin and Its Multifunctional Therapeutic Effect on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Silver Complexes as Anticancer Agents: A Perspective Review | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies of Ag(II) Porphyrin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver(II) porphyrin derivatives are a fascinating class of compounds that have garnered significant interest due to their unique electronic, spectroscopic, and reactive properties. The Ag(II) ion, stabilized within the porphyrin macrocycle, imparts distinct characteristics that make these molecules promising candidates for a range of applications, including catalysis, photodynamic therapy (PDT), and materials science. This technical guide provides an in-depth overview of the foundational studies on Ag(II) porphyrin derivatives, focusing on their synthesis, characterization, and key applications.

Synthesis of Ag(II) Porphyrin Derivatives

The synthesis of Ag(II) porphyrin derivatives typically involves a two-step process: the synthesis of the free-base porphyrin macrocycle, followed by the insertion of the Ag(II) ion.

Synthesis of Free-Base Porphyrins

The most common method for synthesizing meso-substituted free-base porphyrins is the Lindsey synthesis. This method offers high yields and allows for a wide variety of functional groups to be introduced at the meso positions.

Experimental Protocol: Lindsey Synthesis of 5,10,15,20-Tetraphenylporphyrin (H₂TPP)

-

Reaction Setup: In a multi-neck round-bottom flask equipped with a condenser and a nitrogen inlet, add freshly distilled pyrrole (0.1 mol) and benzaldehyde (0.1 mol) to a large volume of a non-polar solvent such as dichloromethane (CH₂Cl₂) to achieve high dilution.

-

Acid Catalysis: Add a Lewis acid catalyst, typically trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), to the reaction mixture. The reaction is stirred at room temperature under an inert atmosphere (N₂) for several hours to form the porphyrinogen intermediate.

-

Oxidation: The porphyrinogen is then oxidized to the corresponding porphyrin. A solution of an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, in CH₂Cl₂ is added to the reaction mixture, and stirring is continued for a few more hours.

-

Purification: The reaction mixture is neutralized with a weak base (e.g., triethylamine), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and hexane). The purity of the final product is confirmed by TLC and spectroscopic methods.

Metalation with Silver(II)

The insertion of silver into the porphyrin core can be achieved by reacting the free-base porphyrin with a silver salt. Often, a disproportionation reaction of Ag(I) is utilized to form the stable Ag(II) complex within the porphyrin macrocycle.

Experimental Protocol: Synthesis of Ag(II) Tetraphenylporphyrin (AgTPP)

-

Reaction Setup: Dissolve the synthesized H₂TPP in a suitable solvent, such as chloroform or a mixture of chloroform and methanol.

-

Silver Salt Addition: Add a solution of silver(I) nitrate (AgNO₃) or silver(I) acetate (AgOAc) in a polar solvent (e.g., methanol) to the porphyrin solution.

-

Reflux: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by UV-vis spectroscopy, observing the disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of two Q-bands for the metalloporphyrin.

-

Purification: After the reaction is complete, the solvent is removed, and the residue is washed with water to remove excess silver salts. The product is then purified by recrystallization or column chromatography to yield the Ag(II) porphyrin complex.

Spectroscopic and Electrochemical Characterization

The unique electronic structure of Ag(II) porphyrins gives rise to distinct spectroscopic and electrochemical properties.

UV-Visible Spectroscopy

The UV-visible absorption spectrum of a typical Ag(II) porphyrin is characterized by an intense Soret band (or B band) around 410-430 nm and two weaker Q bands in the 500-600 nm region. The position and intensity of these bands can be influenced by the peripheral substituents on the porphyrin ring.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Ag(II) is a d⁹ metal ion with one unpaired electron, making it EPR active. The EPR spectrum of an Ag(II) porphyrin typically shows a signal with g-values slightly greater than 2, providing information about the coordination environment of the silver ion.

Electrochemistry

Cyclic voltammetry is a powerful tool to study the redox behavior of Ag(II) porphyrins. These complexes can undergo both metal-centered and macrocycle-centered redox processes. The first oxidation and reduction often occur at the metal center, yielding Ag(III) and Ag(I) species, respectively. Subsequent redox events typically involve the porphyrin macrocycle, leading to the formation of π-cation and π-anion radicals.[1]

Data Presentation: Spectroscopic and Electrochemical Properties of Selected Ag(II) Porphyrin Derivatives

| Derivative | Soret Band (λ_max, nm) | Q Bands (λ_max, nm) | First Oxidation Potential (V vs. SCE) | First Reduction Potential (V vs. SCE) | Reference |

| Ag(II)TPP | 418 | 525, 558 | +0.95 | -1.10 | [1] |

| Ag(II)OEP | 408 | 518, 550 | +0.85 | -1.35 | Fictional Data |

| Ag(II)TPFPP | 415 | 520, 552 | +1.15 | -0.95 | Fictional Data |

Key Applications and Mechanisms

The unique properties of Ag(II) porphyrins make them suitable for various applications, most notably in photodynamic therapy and catalysis.

Photodynamic Therapy (PDT)

Porphyrin derivatives are well-known photosensitizers in PDT. Upon activation by light of a specific wavelength, the Ag(II) porphyrin can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen is a potent cytotoxic agent that can induce cell death in targeted tissues, such as tumors.[2]

Catalysis

Metalloporphyrins are known to be effective catalysts for various organic transformations, particularly oxidation reactions. Ag(II) porphyrins can act as catalysts in reactions such as the epoxidation of alkenes and the oxidation of hydrocarbons. The catalytic cycle often involves the formation of a high-valent silver-oxo intermediate.

Experimental Workflows

A typical experimental workflow for the investigation of a newly synthesized Ag(II) porphyrin derivative involves a series of characterization techniques to confirm its structure and elucidate its properties.

Conclusion and Future Outlook

Initial studies have established a solid foundation for the chemistry of Ag(II) porphyrin derivatives, highlighting their facile synthesis, rich spectroscopic and electrochemical properties, and potential in photodynamic therapy and catalysis. Future research in this area is likely to focus on the design and synthesis of novel Ag(II) porphyrin derivatives with tailored electronic and steric properties to enhance their performance in specific applications. This includes the development of water-soluble derivatives for biological applications and the immobilization of these complexes on solid supports for heterogeneous catalysis. The continued exploration of these versatile molecules holds great promise for advancements in medicine, materials science, and green chemistry.

References

Methodological & Application

Application Notes: Synthesis and Photocatalytic Applications of meso-Tetraphenylporphyrin-Ag(II)

Introduction